molecular formula C11H6ClF3N2O3S B1394364 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride CAS No. 1215542-63-4

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride

Cat. No. B1394364
M. Wt: 338.69 g/mol
InChI Key: FKZQBWPKXQZPHY-UHFFFAOYSA-N
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Description

“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride” is a chemical compound with the molecular formula C11H6ClF3N2O3S . It has a molecular weight of 338.69 g/mol. This compound is categorized under Sulphonyl Chlorides .


Chemical Reactions Analysis

The specific chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride” are not provided in the search results. This compound, like other sulfonyl chlorides, is likely to be reactive towards nucleophiles due to the presence of the sulfonyl chloride functional group .

Scientific Research Applications

Fluorescence Labeling Reagents

The compound has been utilized in the development of fluorescence labeling reagents for amino acids, aiding in their detection and quantification through high-performance liquid chromatography (HPLC). For example, derivatives of benzenesulphonyl chloride, such as 4-(N-phthalimidyl) benzenesulphonyl chloride, have been prepared and evaluated for their reactivities towards amino compounds, demonstrating their potential as fluorescent derivatization agents for amines and amino acids in analytical chemistry applications (Tsuruta, Date, & Kohashi, 1990).

Antimicrobial and Anti-inflammatory Agents

Research has shown that pyrimidine derivatives, including those involving benzenesulphonyl chloride moieties, exhibit significant pharmacological properties. For instance, new pyrimidine derivatives bearing sulphonamide and carboxamide moieties have been synthesized and shown to possess in vitro anthelmintic properties, highlighting their potential in the treatment of helminthiasis and other diseases (Ugwu, Okoro, & Mishra, 2017).

Synthesis of Novel Compounds

The compound has been involved in the synthesis of novel pyrimidine derivatives, such as N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showcasing the versatility of benzenesulphonyl chloride derivatives in the creation of new molecules with potential applications in medicinal chemistry (Khashi, Davoodnia, & Chamani, 2014).

Catalytic Applications

Benzenesulphonyl chloride derivatives have been employed as catalysts in various chemical reactions, further illustrating their broad utility in synthetic organic chemistry. For instance, they have been used in the catalysis of reactions involving pyrimidine rings, leading to the development of compounds with enhanced photophysical properties and potential applications as sensors (Zhang, Zhang, Li, & Sun, 2009).

properties

IUPAC Name

4-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O3S/c12-21(18,19)8-3-1-7(2-4-8)20-9-5-6-16-10(17-9)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZQBWPKXQZPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC=C2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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